Superior Yield in Enaminone Synthesis for Osimertinib Intermediate
In the synthesis of an enaminone intermediate (4j) required for the FDA-approved non-small cell lung carcinoma drug osimertinib, the use of dimethyl Gold's reagent (5a) under optimized conditions produced the desired product in 94% yield, whereas the same transformation using commercially available DMF-DMA was previously reported to proceed in only 84% yield [1]. This represents a 10% absolute yield increase, which is highly significant for process economics and material efficiency.
| Evidence Dimension | Isolated yield of enaminone intermediate (4j) |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 84% |
| Quantified Difference | Absolute yield improvement of 10 percentage points |
| Conditions | Reaction with acetophenone derivative under optimized conditions; isolated yield after workup |
Why This Matters
Higher yield directly reduces raw material costs and purification burden in multi-step pharmaceutical syntheses, making the reagent more economically viable for process development.
- [1] Zajac, M.A., et al. Scalable synthesis of enaminones utilizing Gold's reagents. Tetrahedron, 2017, 73(26), 3643-3651. PMC6905625, lines 134-138. View Source
